molecular formula C5H8N2O B3350948 3-methoxy-5-methyl-1H-pyrazole CAS No. 3201-22-7

3-methoxy-5-methyl-1H-pyrazole

Cat. No.: B3350948
CAS No.: 3201-22-7
M. Wt: 112.13 g/mol
InChI Key: GZWAVQOMDAZDIT-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-1H-pyrazole (CAS Registry Number: 173682-30-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 5 H 9 N 3 O, and it has a molecular weight of 127.14 g/mol . As a pyrazole derivative, this compound serves as a valuable chemical building block for the synthesis of more complex, biologically active molecules. Pyrazole-based scaffolds are extensively researched due to their wide spectrum of pharmacological activities, which include antimicrobial , antioxidant , anti-inflammatory , and anticancer properties . Specifically, structurally similar pyrazole-amide derivatives have demonstrated potent activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing multidrug-resistant bacteria like Klebsiella pneumoniae and Acinetobacter baumannii , highlighting its potential in developing new anti-bacterial agents . Furthermore, pyrazole cores are found in compounds that act as key inhibitors for enzymes like D-amino acid oxidase (DAAO), a target for neuroscience research and the investigation of potential therapies for conditions such as schizophrenia . The reactivity of the pyrazole ring, facilitated by the two adjacent nitrogen atoms, allows for diverse chemical modifications, making it a versatile intermediate for constructing ligands and functional materials . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2O/c1-4-3-5(8-2)7-6-4/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWAVQOMDAZDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305458
Record name 3-Methoxy-5-methyl-1H-pyrazole
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Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3201-22-7
Record name 3-Methoxy-5-methyl-1H-pyrazole
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Record name 3-Methoxy-5-methyl-1H-pyrazole
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Record name 5-methoxy-3-methyl-1H-pyrazole
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Significance of Pyrazole Core in Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. mdpi.comnih.gov Its structural versatility and wide array of biological activities have established it as a "privileged scaffold," meaning it is a recurring motif in the structure of successful drugs and biologically active compounds. acs.org The pyrazole core is a key component in numerous pharmaceutical agents, exhibiting anti-inflammatory, antimicrobial, and anti-cancer properties, among others. nih.gov This broad spectrum of activity stems from the pyrazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets.

The pyrazole moiety's significance also extends to agrochemicals, where its derivatives have been developed as potent herbicides and fungicides. nih.gov In materials science, pyrazole-based compounds are investigated for applications in dyes and polymers. The inherent stability of the aromatic pyrazole ring, coupled with the ease of functionalization at multiple positions, allows chemists to fine-tune the steric and electronic properties of the molecule to achieve desired functions.

Research Context of Methoxy and Methyl Substituted Pyrazoles

Direct Synthesis Approaches

The direct synthesis of the this compound core and its analogues relies on the formation of the pyrazole ring from acyclic precursors. Key strategies include cyclization and condensation reactions, with multi-component reactions emerging as a powerful tool for rapid diversification.

Cyclization Reactions

Cyclization reactions are fundamental to forming the pyrazole ring. A prominent method involves the reaction of a hydrazine (B178648) with a molecule containing two electrophilic centers, leading to a cyclization cascade.

A regioselective synthesis for 1,3,5-trisubstituted pyrazoles can be achieved via the cyclocondensation of chalcones with thiosemicarbazide (B42300) in ethanol (B145695), which proceeds to form 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. bohrium.com Another approach utilizes the reaction of β-ketonitriles with hydrazines, where the terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate that subsequently cyclizes. beilstein-journals.org

Skeletal editing of other heterocycles provides an innovative route to pyrazoles. For instance, pyrimidines can be converted to pyrazoles through a formal carbon deletion process. This transformation involves a mild triflylation of the pyrimidine (B1678525) followed by a hydrazine-mediated rearrangement, which has been shown to produce methoxypyrazole derivatives in good yields. escholarship.orgscispace.com

Condensation Reactions

Condensation reactions represent the most classical and widely used methods for pyrazole synthesis. The Knorr pyrazole synthesis, which involves the condensation of β-diketones or their synthetic equivalents with hydrazines, is a cornerstone of this approach.

A general method for the selective synthesis of 3-alkoxypyrazoles involves the condensation of alkyl acetoacetates with hydrazine salts. researchgate.net While the traditional Knorr synthesis with hydrazine hydrate (B1144303) typically yields pyrazol-3/5-ones, the use of hydrazine salts can favor the formation of 3/5-alkoxypyrazoles, with reported yields of up to 56% for various alkoxy derivatives, including methoxy and ethoxy. researchgate.net Similarly, the cyclocondensation of 3-methoxy-2,4-pentanedione with methylhydrazine in refluxing ethanol is a direct route to 5-methoxy-1,3-dimethyl-1H-pyrazole.

The regioselectivity of these condensations can be highly dependent on the reaction conditions and the nature of the hydrazine used. For example, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, whereas the corresponding free hydrazine base yields the 1,5-regioisomer exclusively. acs.org

Table 1: Selected Condensation Reactions for Pyrazole Synthesis

Reactant 1Reactant 2Product TypeSolvent/ConditionsYieldReference
Alkyl AcetoacetatesHydrazine Salts3-AlkoxypyrazolesVariesUp to 56% researchgate.net
3-Methoxy-2,4-pentanedioneMethylhydrazine5-Methoxy-1,3-dimethyl-1H-pyrazoleEthanol, refluxNot specified
Trichloromethyl EnonesArylhydrazine HCl1,3-Regioisomer PyrazolesMethanol, reflux37–97% acs.org
Trichloromethyl EnonesArylhydrazine (free base)1,5-Regioisomer PyrazolesVaries52–83% acs.org

Multi-component Reactions

Multi-component reactions (MCRs) have gained significant traction as they offer high efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step. rsc.orgnih.gov These reactions allow for the rapid assembly of complex and functionally diverse pyrazole derivatives. mdpi.combeilstein-journals.org

One notable three-component reaction involves the synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild and efficient catalyst like Yb(PFO)₃. beilstein-journals.org Another strategy is the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles by reacting phenyl hydrazines, nitroolefins, and benzaldehydes, which can be catalyzed by an immobilized lipase (B570770), highlighting a green chemistry approach. acs.org Four-component reactions have also been developed, such as the synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org

Table 2: Examples of Multi-component Reactions for Pyrazole Synthesis

Number of ComponentsReactantsProduct TypeCatalyst/ConditionsReference
ThreeAldehydes, β-ketoesters, HydrazinesPersubstituted pyrazolesYb(PFO)₃ beilstein-journals.org
ThreePhenyl hydrazines, Nitroolefins, Benzaldehydes1,3,5-Trisubstituted pyrazolesImmobilized Lipase (TLL@MMI), Ethanol, 45°C acs.org
FourAldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateDihydropyrano[2,3-c]pyrazolesSodium gluconate rsc.org
Four(Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, MalononitrilePyrano[2,3-c]pyrazolesPiperidine, aqueous medium, room temp mdpi.com

Functionalization and Derivatization Strategies

Once the pyrazole core is synthesized, its functionalization and derivatization are key to developing new analogues. These strategies include electrophilic and nucleophilic substitution reactions that modify the pyrazole ring or its substituents.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is susceptible to electrophilic attack, although its reactivity is influenced by the substituents present. Halogenation is a common electrophilic substitution reaction.

Electrooxidation provides an efficient method for the C-H functionalization of pyrazole derivatives, enabling C-Cl, C-Br, and C-I bond formation. mdpi.com For example, 4- and 5-iodinated pyrazoles, which are useful building blocks, can be prepared through simple iodination procedures. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of reagents and conditions. Bromination of pyrazole-3(5)-carboxylic acid has also been reported. mdpi.com Furthermore, a selective method for the bromination at the 3-position of pyrazolo[1,5-a]pyrimidines has been developed, demonstrating the feasibility of site-specific halogenation on related fused-ring systems. scielo.br

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are also crucial for modifying pyrazole scaffolds. A key strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrazole ring. For instance, the methoxy group can be introduced by reacting a 5-halogenated pyrazole, such as 5-chloro-1,3-dimethyl-1H-pyrazole, with sodium methoxide (B1231860) in a suitable solvent like dimethylformamide (DMF).

The alkoxy group itself can be a site for substitution. In 3-ethoxy-5-methyl-1H-pyrazole, the ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution using reagents like alkyl halides. Additionally, other functional groups on the pyrazole ring, such as a methoxycarbonyl group, can undergo nucleophilic substitution, facilitating further derivatization. smolecule.com

Oxidation Reactions

The pyrazole ring and its substituents, such as in this compound, are amenable to various oxidation reactions, yielding products with modified functionalities. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

The methoxy group (-OCH₃) on the pyrazole ring can be susceptible to oxidation, potentially leading to the formation of an aldehyde or a carboxylic acid, although this transformation is more commonly documented for methoxy groups on attached aryl rings. More typically for pyrazoles, the alkyl substituents and the ring nitrogen atoms are the primary sites for oxidation.

The methyl group at the C-5 position can be oxidized to a carboxylic acid. For instance, the oxidation of methylpyrazoles using strong oxidizing agents like potassium permanganate (B83412) is a known method to produce pyrazole-carboxylic acids. researchgate.net This transformation converts the alkyl side chain into a versatile functional group for further synthetic modifications.

Furthermore, the nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. This reaction is observed for analogues such as 3-ethoxy-5-methyl-1H-pyrazole and introduces a new reactive center on the heterocyclic core. Common reagents for N-oxidation include peroxides like hydrogen peroxide.

A summary of potential oxidation reactions on the pyrazole core is presented below.

Reaction TypeReagent ExampleAffected GroupResulting Product
Alkyl OxidationPotassium PermanganateMethyl groupCarboxylic acid
N-OxidationHydrogen PeroxideRing NitrogenPyrazole N-oxide

Reduction Reactions

The this compound scaffold can undergo reduction at several sites, depending on the reducing agent and the presence of other functional groups. The pyrazole ring itself is relatively aromatic and thus resistant to reduction, but under certain conditions, it can be hydrogenated.

Reduction of the pyrazole ring in analogues like 3-ethoxy-5-methyl-1H-pyrazole can yield hydropyrazole derivatives. Powerful reducing agents such as lithium aluminum hydride or catalytic hydrogenation might be employed to achieve this saturation, which significantly alters the electronic and steric properties of the molecule. Milder reagents like sodium borohydride (B1222165) are also used for the reduction of pyrazole derivatives.

While this compound itself lacks easily reducible groups, analogous structures featuring nitro substituents can be readily reduced. The reduction of a nitro group on a pyrazole-containing compound to a primary amine is a common and synthetically useful transformation. This reaction is a key step in the synthesis of many complex pyrazole derivatives.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to pyrazole systems to create diverse and complex molecular architectures. To participate in these reactions, the pyrazole core, such as in this compound, must typically be functionalized with a leaving group, most commonly a halogen (I, Br).

Palladium-catalyzed cross-coupling reactions are particularly prominent. A variety of named reactions, including Stille, Sonogashira, Negishi, and Heck couplings, have been successfully used to introduce alkenyl, alkynyl, acyl, and aryl substituents at the C-3, C-4, and C-5 positions of the pyrazole ring. researchgate.net For example, the Negishi coupling of 3-ethoxy-4-iodo-1H-pyrazole with organozinc reagents has been demonstrated as an effective method for creating 4-benzyl-3-ethoxypyrazoles. researchgate.net Similarly, palladium catalysts like Pd/C and Pd(PPh₃)₄ have been used to couple pyrazole derivatives with anilines.

Copper-catalyzed reactions also play a significant role. Copper-mediated decarboxylative cross-coupling provides a route to link pyrazolone (B3327878) structures with other heterocyclic systems, such as indoles. nih.gov Research has also shown that trace amounts of copper can be highly effective in catalyzing the coupling between aryl halides and pyrazole, sometimes being the true catalytic species in reactions nominally catalyzed by other metals like manganese. dtu.dk

The table below summarizes various cross-coupling reactions applied to pyrazole cores.

Interactive Data Table: Cross-Coupling Reactions on Pyrazole Scaffolds
Reaction Type Catalyst System Reactants Bond Formed Reference
Negishi Coupling Palladium (e.g., Pd(OAc)₂) 4-Iodopyrazole + Benzylzinc halide C-C (Aryl-Alkyl) researchgate.net
Suzuki Coupling Palladium Halogenated pyrazole + Boronic acid C-C (Aryl-Aryl) researchgate.net
Sonogashira Coupling Palladium/Copper Halogenated pyrazole + Terminal alkyne C-C (Aryl-Alkynyl) researchgate.net
Heck Coupling Palladium Halogenated pyrazole + Alkene C-C (Aryl-Alkenyl) researchgate.net
N-Arylation Copper (e.g., CuCl₂) Pyrazole + Aryl iodide C-N (Aryl-N) dtu.dk
Decarboxylative Coupling Copper Pyrazolone + Indoleacetic acid C-C (Alkyl-Aryl) nih.gov

Green Chemistry Principles in Synthesis

The synthesis of pyrazoles has increasingly benefited from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and utilizing efficient catalytic systems.

Solvent-Free Methodologies

A significant advancement in the green synthesis of pyrazoles is the development of solvent-free, or solid-state, reaction conditions. These methods reduce pollution and simplify purification processes.

Several effective solvent-free protocols have been reported for pyrazole synthesis. One approach involves a one-pot, multicomponent reaction where reactants are simply mixed, sometimes with a catalyst, and heated. mdpi.com For instance, pyrano[2,3-c]pyrazoles have been synthesized by mixing reagents without any solvent. mdpi.com Another strategy employs a domino reaction catalyzed by Montmorillonite K10 clay under solvent-free conditions, which was found to be adversely affected by the presence of organic solvents. rsc.org

Ionic liquids or phase-transfer catalysts can also facilitate solvent-free reactions. Tetrabutylammonium bromide (TBAB) has been used as a recyclable, high-polarity reaction medium for the three-component synthesis of pyrazoles at room temperature, offering good yields in shorter reaction times compared to solvent-based methods. tandfonline.comtandfonline.com Furthermore, iodine-mediated cascade reactions have been developed for the synthesis of amino pyrazole thioether derivatives in the complete absence of both metals and solvents. acs.org A one-pot condensation/reduction sequence to produce N-substituted pyrazol-5-amines has also been achieved under solvent-free conditions by heating the reactants in an open tube. mdpi.com

Catalytic Systems

The use of efficient and recyclable catalysts is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and under mild conditions.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and potential for reuse. Examples include Montmorillonite K10 clay, which catalyzes pyrazole formation regioselectively. rsc.org Silica-supported copper catalysts have been employed for the synthesis of 1,4-disubstituted pyrazoles and have been successfully implemented in continuous flow systems, allowing for scalable production. rsc.org Nanocatalysts, such as zinc oxide (ZnO) and copper oxide (CuO) nanoparticles, have proven to be highly efficient, reusable catalysts for pyrazole synthesis in aqueous or solvent-free media. jsynthchem.commdpi.com

Homogeneous and Combined Catalysts: Homogeneous catalysts also offer green advantages. A synergistic system of Niobium pentachloride (NbCl₅) and Silver perchlorate (B79767) (AgClO₄) has been shown to be highly effective for the one-pot synthesis of fully substituted pyrazoles at room temperature. rasayanjournal.co.in Silver triflate (AgOTf) has been used at very low loading (1 mol%) to catalyze the rapid and highly regioselective synthesis of 3-CF₃-pyrazoles. mdpi.com

Biocatalysis: Enzyme-catalyzed reactions represent a particularly green approach. Immobilized Thermomyces lanuginosus lipase (TLL) has been used for the one-pot, regioselective synthesis of 1,3,5-trisubstituted pyrazole derivatives, operating under mild conditions. researchgate.net

The following table highlights some of the green catalytic systems used for pyrazole synthesis.

Interactive Data Table: Green Catalytic Systems for Pyrazole Synthesis
Catalyst Catalyst Type Key Features Product Type Reference
Montmorillonite K10 Heterogeneous Clay Solvent-free, Reusable Trisubstituted Pyrazoles rsc.org
CuO Nanoparticles Heterogeneous Nanocatalyst Reusable, Aqueous media Pyrano[2,3-c]pyrazoles jsynthchem.com
Silica-supported Copper Heterogeneous Continuous flow, Scalable 1,4-Disubstituted Pyrazoles rsc.org
NbCl₅-AgClO₄ Homogeneous (Combined) Synergistic, Mild conditions Fully Substituted Pyrazoles rasayanjournal.co.in
Immobilized Lipase (TLL) Biocatalyst Regioselective, Mild conditions 1,3,5-Trisubstituted Pyrazoles researchgate.net
Tetrabutylammonium bromide (TBAB) Phase-Transfer Catalyst Solvent-free, Room temp. Functionalized Pyrazoles tandfonline.com

Comprehensive Spectroscopic and Structural Elucidation of 3 Methoxy 5 Methyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 3-methoxy-5-methyl-1H-pyrazole derivatives, offering detailed information about the proton and carbon framework.

The ¹H NMR spectrum of a this compound derivative is characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methoxy (B1213986) group, and the methyl group.

Pyrazole Ring Proton (H-4): The proton at the C-4 position of the pyrazole ring typically appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is generally observed in the aromatic region, often between δ 5.4 and 6.1 ppm. mdpi.com

Methoxy Group Protons (-OCH₃): The three protons of the methoxy group at the C-3 position resonate as a sharp singlet. This signal is typically found in the range of δ 3.8 to 4.1 ppm. mdpi.comrsc.org

Methyl Group Protons (-CH₃): The protons of the methyl group attached to C-5 also produce a singlet, usually appearing further upfield, around δ 2.2 to 2.4 ppm. rsc.org

NH Proton: For N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration. In many indole-pyrazole hybrids, this characteristic proton singlet is observed at about 11 ppm. mdpi.com

Substituents on the pyrazole nitrogen or other ring positions will influence these chemical shifts and may introduce additional signals and coupling patterns.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
-CH₃ (at C-5)2.2 - 2.4Singlet (s)Represents the methyl group on the pyrazole ring. rsc.org
-OCH₃ (at C-3)3.8 - 4.1Singlet (s)Corresponds to the methoxy substituent. mdpi.comrsc.org
H-4 (ring proton)5.4 - 6.1Singlet (s)The sole proton on the pyrazole ring carbon backbone. mdpi.com
N-H (ring proton)Variable (e.g., ~11.0)Broad Singlet (br s)Present in N-unsubstituted pyrazoles; position is solvent-dependent. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound derivatives, distinct signals are observed for the three pyrazole ring carbons and the two substituent carbons.

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the ring carbons are highly dependent on the substituents. The C-3 carbon, bearing the electron-donating methoxy group, and the C-5 carbon, attached to the methyl group, are typically found downfield. In various pyrazole derivatives, these carbons can resonate in the range of δ 140 to 165 ppm. mdpi.commdpi.com The C-4 carbon atom, located between the two substituted carbons, generally appears at a higher field, often between δ 85 and 110 ppm, reflecting its higher electron density. mdpi.comresearchgate.net

Substituent Carbons: The carbon of the C-5 methyl group (-CH₃) is observed in the upfield region of the spectrum, typically between δ 11 and 15 ppm. rsc.org The methoxy group carbon (-OCH₃) resonates in the range of δ 55 to 58 ppm. mdpi.com

Studies on various pyrazole derivatives have established the influence of different substituents on the ¹³C chemical shifts, which is crucial for confirming the substitution pattern. mdpi.comresearchgate.net

Carbon AssignmentTypical Chemical Shift (δ, ppm)Notes
-CH₃ (at C-5)11 - 15Methyl group carbon. rsc.org
-OCH₃ (at C-3)55 - 58Methoxy group carbon. mdpi.com
C-485 - 110Unsubstituted pyrazole ring carbon. mdpi.comresearchgate.net
C-5~140 - 155Ring carbon attached to the methyl group. mdpi.com
C-3~155 - 165Ring carbon attached to the methoxy group. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For a simple this compound, the H-4 proton is isolated, so no cross-peaks would be expected in the COSY spectrum. However, for derivatives with further substitution, COSY is vital for establishing connectivity between coupled protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It is used to definitively assign the C-4 signal by its correlation to the H-4 proton, as well as the methyl and methoxy carbon signals to their corresponding proton signals. rsc.orgsfu.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for confirming the structure of this compound include:

The H-4 proton showing correlations to C-3 and C-5. nih.govresearchgate.net

The methyl protons (-CH₃ at C-5) correlating to C-5 and C-4.

The methoxy protons (-OCH₃ at C-3) correlating to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlation. In pyrazole derivatives, NOESY can confirm the proximity of substituents. For instance, a NOESY correlation might be observed between the H-4 proton and the protons of the C-5 methyl group. rsc.orgnih.gov For N-substituted derivatives, NOESY is used to determine the spatial relationship between the N-substituent and the groups at C-5. nih.gov

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

N-H Stretch: For 1H-pyrazole derivatives, a characteristic N-H stretching vibration is observed, typically in the region of 3200-3400 cm⁻¹. mdpi.commdpi.com

C-H Stretch: Aromatic C-H stretching vibrations from the pyrazole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹ (e.g., 2800-2960 cm⁻¹). mdpi.commdpi.com

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring absorb in the 1500-1620 cm⁻¹ region. mdpi.com

C-O Stretch: The prominent C-O stretching of the methoxy group gives rise to strong absorption bands, typically an asymmetric stretch around 1240-1250 cm⁻¹ and a symmetric stretch around 1025-1040 cm⁻¹. mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
N-H Stretch3200 - 3400Present in N-unsubstituted pyrazoles. mdpi.commdpi.com
Aromatic C-H Stretch~3050From the pyrazole ring C-H bond. ekb.eg
Aliphatic C-H Stretch2800 - 2960From -CH₃ and -OCH₃ groups. mdpi.com
C=N / C=C Stretch1500 - 1620Pyrazole ring stretching vibrations. mdpi.com
Asymmetric C-O Stretch1240 - 1250Characteristic of the methoxy group. mdpi.com
Symmetric C-O Stretch1025 - 1040Characteristic of the methoxy group. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₅H₈N₂O), the expected monoisotopic mass is approximately 112.06 Da. uni.lu

Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. For derivatives, this peak is essential for confirming the molecular formula. mdpi.com

Fragmentation Pattern: Pyrazole rings undergo characteristic fragmentation. Common fragmentation pathways include the loss of stable molecules like molecular nitrogen (N₂) or hydrogen cyanide (HCN). The substituents also direct fragmentation; for instance, loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) can occur. The fragmentation of different isomers of methyl-nitropyrazoles shows distinct pathways, highlighting how substituent position influences the fragmentation process. researchgate.net In the mass spectrum of a related N-pyrazolyl amine, the base peak corresponded to the stable (4-methoxyphenyl)methylium ion, demonstrating how fragmentation is often dictated by the formation of stable carbocations. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is crucial for confirming the identity of a newly synthesized compound or for elucidating the structure of an unknown substance.

For this compound, with a molecular formula of C₅H₈N₂O, HRMS provides an exact theoretical mass. This calculated value serves as a benchmark for comparison against experimentally measured data. The technique can distinguish between compounds that have the same nominal mass but different elemental formulas, providing a high level of confidence in the compound's identity.

While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the principle relies on comparing the theoretical exact mass with a measured value. For a related compound, 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (C₆H₈N₂O₃), the computed exact mass is 156.0535 Da. nih.gov An experimental HRMS measurement for this compound would be expected to yield a value extremely close to this, typically within a few parts per million (ppm).

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₅H₈N₂O
Nominal Mass 112 Da
Monoisotopic Mass 112.0637 Da
Ion (e.g., [M+H]⁺) C₅H₉N₂O⁺
Calculated m/z for [M+H]⁺ 113.0715

Note: Mass data is calculated based on isotopic masses and is presented for illustrative purposes.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For pyrazole derivatives, XRD studies reveal key structural features. The pyrazole ring itself is generally found to be planar. nih.govslideshare.net The substituents on the ring, in this case, a methoxy group at position 3 and a methyl group at position 5, will have their positions and orientations precisely determined. Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular forces that stabilize the solid-state structure. In many N-unsubstituted pyrazoles, intermolecular N-H···N hydrogen bonds are a common feature, leading to the formation of dimers, trimers, or catemeric chains. nih.govsemanticscholar.org

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related pyrazole structures provides insight into the expected findings. For example, the crystal structures of various N-substituted pyrazolines have been determined, confirming the planarity of the pyrazole ring and detailing intermolecular C-H···O hydrogen bonds that link molecules together. nih.govsemanticscholar.org An XRD analysis of this compound would provide definitive data on its tautomeric form in the solid state and its hydrogen bonding network.

Table 2: Expected Structural Information from XRD Analysis of a Pyrazole Derivative

Crystallographic Parameter Type of Information Provided
Crystal System & Space Group Symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Bond Lengths & Angles Precise intramolecular geometry
Torsion Angles Conformational details of the molecule
Intermolecular Interactions Hydrogen bonding, π-π stacking, etc.

Note: This table represents the type of data obtained from an XRD experiment, not specific data for the title compound.

Quantum Chemical and Computational Studies on 3 Methoxy 5 Methyl 1h Pyrazole Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery and materials science for predicting the activity or properties of new, untested compounds, thereby prioritizing synthetic efforts and reducing costs.

For pyrazole (B372694) derivatives, QSAR studies have been instrumental in identifying key structural features that govern their interactions with various biological targets. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Key Molecular Descriptors in Pyrazole QSAR/QSPR Studies:

Topological Descriptors: These describe the connectivity of atoms in a molecule and are independent of its 3D conformation. Examples include the Balaban J index and other connectivity indices. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions.

Steric Descriptors: These descriptors quantify the size and shape of the molecule. Molar refractivity and other volume-based parameters are common examples.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a widely used descriptor to quantify the hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Commonly Employed QSAR/QSPR Methodologies for Pyrazole Derivatives:

2D-QSAR: This approach uses descriptors derived from the 2D representation of molecules. acs.orgnih.gov Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are often employed to build the models. acs.orgnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed the importance of adjacency and distance matrix descriptors in explaining their activity. nih.gov

3D-QSAR: These methods consider the 3D structure of the molecules and are particularly useful for understanding the interaction between a ligand and its receptor. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. nih.govnih.gov The results are often visualized as contour maps, indicating regions where bulky groups or specific charge distributions would enhance or diminish activity. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates similarity indices using Gaussian-type functions for different physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.govmdpi.com This often provides a more detailed and interpretable model of the structure-activity relationship. nih.govresearchgate.net

Illustrative Research Findings from Pyrazole QSAR Studies:

A hypothetical QSAR study on a series of pyrazole derivatives as kinase inhibitors might yield a model suggesting that:

Electron-withdrawing groups on the pyrazole ring enhance activity.

A bulky, hydrophobic substituent at a specific position is favorable for binding.

A hydrogen bond donor at another position is crucial for interacting with a key amino acid residue in the active site.

These findings can then be used to design new pyrazole derivatives with potentially improved inhibitory activity. For example, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors highlighted the significance of the electrostatic field in determining the activity of the compounds. nih.gov

Below are illustrative data tables that represent the kind of information generated and analyzed in QSAR/QSPR studies of pyrazole derivatives.

Table 1: Hypothetical Dataset for a QSAR Study of Pyrazole Derivatives

Compound IDStructurepIC50logPMolar Refractivity
1 3-methoxy-5-methyl-1H-pyrazole5.21.545.2
2 3-ethoxy-5-methyl-1H-pyrazole5.51.850.1
3 3-methoxy-5-ethyl-1H-pyrazole5.41.949.8
4 3-chloro-5-methyl-1H-pyrazole4.82.142.5
5 3-methoxy-5-phenyl-1H-pyrazole6.12.865.7

Table 2: Example of a 2D-QSAR Model Equation for Pyrazole Derivatives

Model EquationStatistical Parameters
pIC50 = 0.85logP - 0.05MolarRefractivity + 2.1R² = 0.85, Q² = 0.72

In this hypothetical model, pIC50 represents the biological activity, R² is the coefficient of determination, and Q² is the cross-validated R². A higher R² indicates a better fit of the model to the data, while a higher Q² suggests better predictive ability.

Table 3: Illustrative CoMFA and CoMSIA Results for a Series of Pyrazoles

ModelField Contributions
CoMFA 0.920.68Steric: 55%, Electrostatic: 45%
CoMSIA 0.940.75Steric: 25%, Electrostatic: 35%, Hydrophobic: 30%, H-bond Acceptor: 10%

These tables demonstrate how quantitative data on molecular properties are correlated with biological activity to build predictive models. While the specific application of these methods to this compound has not been detailed in the public domain, the established success of QSAR and QSPR for the broader pyrazole class underscores their potential for elucidating the structure-function relationships of this specific compound. researchgate.net

Pharmacological and Biological Investigations of 3 Methoxy 5 Methyl 1h Pyrazole and Its Bioactive Analogues

Antimicrobial Activity

Pyrazole (B372694) derivatives are recognized for their wide-ranging antimicrobial properties, demonstrating efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. nih.govnih.gov The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity. mdpi.com

Analogues of 3-methoxy-5-methyl-1H-pyrazole have shown significant antibacterial capabilities. Research has identified pyrazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-thiazole hybrids have demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the low microgram per milliliter range. nih.gov

One study reported a series of pyrazole derivatives where a specific compound exhibited high activity against the Gram-negative bacterium Escherichia coli with a MIC value of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin in that test. nih.gov Another compound from the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with a MIC of 0.25 μg/mL. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents, showing effectiveness against strains like E. coli, K. pneumoniae, and P. aeruginosa with MBC values often below 1 μg/mL. nih.gov The presence of specific substituents, such as chloro and bromo groups, is noted to enhance antimicrobial activity due to their lipophilic properties. mdpi.comturkjps.org

Table 1: Antibacterial Activity of Selected Pyrazole Analogues

Compound/Derivative Bacterial Strain Activity (MIC/MBC in µg/mL) Reference
Pyrazole Derivative 3 Escherichia coli (Gram-) MIC: 0.25 nih.gov
Pyrazole Derivative 4 Streptococcus epidermidis (Gram+) MIC: 0.25 nih.gov
Pyrazole-Thiazole Hybrids Various Bacteria MIC: 1.9-3.9, MBC: 7.8 nih.gov
Thiazolo-Pyrazole Derivatives MRSA MIC: as low as 4 nih.gov
Imidazo-Pyridine Substituted Pyrazole Gram-negative strains MBC: <1 nih.gov
Hydrazone Derivative 21a Staphylococcus aureus MIC: 62.5-125 nih.gov
Hydrazone Derivative 21a Bacillus subtilis MIC: 62.5-125 nih.gov

The antifungal potential of pyrazole analogues is well-documented, with various derivatives showing significant inhibitory effects against a range of fungal pathogens. nih.govnih.gov In one study, a synthesized pyrazole derivative demonstrated high antifungal activity against Aspergillus niger with a MIC of 1 μg/mL, comparable to the standard antifungal agent Clotrimazole. nih.gov

Further research into pyrazolyl 1,3,4-thiadiazine derivatives revealed remarkable antifungal activities. nih.gov A specific hydrazone compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed potent activity against Candida albicans and Aspergillus flavus, with MIC values ranging from 2.9 to 7.8 µg/mL, which were lower than the standard drug Clotrimazole in the same study. nih.gov Other studies have focused on developing pyrazole carboxamide derivatives for agricultural applications, identifying compounds with strong activity against phytopathogenic fungi like Rhizoctonia solani, with one derivative showing an EC50 value of 0.37 μg/mL. nih.gov The introduction of a trifluoromethoxy group into the aryl moiety of pyrazole compounds has also been explored, leading to derivatives with a broad antifungal spectrum against plant pathogenic fungi. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Analogues

Compound/Derivative Fungal Strain Activity (MIC/EC50 in µg/mL) Reference
Pyrazole Derivative 2 Aspergillus niger MIC: 1 nih.gov
Hydrazone Derivative 21a Candida albicans MIC: 2.9-7.8 nih.gov
Hydrazone Derivative 21a Aspergillus flavus MIC: 2.9-7.8 nih.gov
Isoxazolol Pyrazole Carboxylate 7ai Rhizoctonia solani EC50: 0.37 nih.gov
Pyrazole Compound 1v Fusarium graminearum EC50: 0.0530 µM nih.gov
Tetrazole-Pyrazole Compound 8 Candida krusei MIC: <0.008-4 acs.org

Analogues of pyrazole have emerged as promising candidates for the development of new treatments for tuberculosis. nih.gov Research has demonstrated that certain pyrazole derivatives exhibit potent activity against Mycobacterium tuberculosis (M.tb), including strains resistant to first-line drugs like isoniazid (B1672263) (INH). nih.govresearchgate.net

In one study, a series of 3,5-disubstituted pyrazolines was evaluated, and a compound with a 2,6-dichloro phenyl substitution showed a MIC value of 1.66 μg/mL against M.tb. nih.gov Another investigation involved synthesizing pyrazole derivatives incorporating the INH scaffold. nih.gov Among these, 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole was identified as a highly active agent against susceptible M.tb and several INH-resistant strains. nih.govresearchgate.net This compound was also found to be a potent inhibitor of mycolic acid biosynthesis, a key process in the mycobacterial cell wall formation. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting another mechanism through which pyrazole analogues can exert their antimycobacterial effects. mdpi.com

Anti-inflammatory Properties

Pyrazole derivatives are renowned for their anti-inflammatory capabilities, with several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, featuring a pyrazole core. nih.govnih.govijpsjournal.com These compounds are pivotal in medicinal chemistry for their ability to mitigate inflammatory responses. ijpsjournal.com

The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key therapeutic target in inflammation. nih.govijpsjournal.com By inhibiting COX-2, these compounds suppress the biosynthesis of prostaglandins, which are potent mediators of inflammation. nih.gov Celecoxib, a well-known pyrazole derivative, is a selective COX-2 inhibitor, which accounts for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govijpsjournal.com

Beyond COX inhibition, pyrazole analogues exert their anti-inflammatory effects through other mechanisms. These include the inhibition of 5-lipoxygenase (5-LOX), another enzyme involved in the production of inflammatory mediators called leukotrienes. nih.govresearchgate.net Some pyrazole derivatives have shown dual COX-2/5-LOX inhibitory activity. ijpsjournal.com Additional mechanisms include the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the immune and inflammatory responses. ijpsjournal.com The antioxidant properties of some pyrazole derivatives may also contribute to their anti-inflammatory ability by scavenging free radicals involved in the inflammatory cascade. researchgate.netnih.gov

Anticancer and Antitumor Potential

The pyrazole scaffold is a promising framework for the development of novel anticancer agents. nih.govmdpi.com Numerous studies have demonstrated that pyrazole derivatives possess significant cytotoxic activity against a wide range of human cancer cell lines, acting through various mechanisms of action. nih.govsrrjournals.com

Research has shown that the anticancer efficacy of pyrazole derivatives can be significantly enhanced through appropriate substitutions on the pyrazole ring. nih.gov For example, certain indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cytotoxicity against human colon (HCT116), breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines, with IC50 values often lower than the standard drug doxorubicin. nih.gov Some of these compounds also showed significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. nih.gov

Other pyrazole derivatives have been identified as potent inhibitors of other key targets in cancer signaling pathways, including Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BRAF), and Phosphoinositide 3-kinase (PI3K). nih.govtandfonline.com For example, a pyrazole carbaldehyde derivative was found to be a potent PI3K inhibitor, exhibiting excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM. nih.gov The mechanisms of action are diverse and can include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). mdpi.comtandfonline.com

Table 3: Anticancer Activity of Selected Pyrazole Analogues

Compound/Derivative Cancer Cell Line Activity (IC50) Target/Mechanism Reference
Indole-Pyrazole Derivative 33 HCT116, MCF-7, HepG2, A549 < 23.7 µM CDK2 Inhibition nih.gov
Pyrazole Carbaldehyde Derivative 43 MCF-7 (Breast) 0.25 µM PI3K Inhibition nih.gov
1H-pyrazolo[3,4-d]pyrimidine Derivative 24 A549 (Lung) 8.21 µM EGFR Inhibition nih.gov
TOSIND MDA-MB-231 (Breast) 17.7 ± 2.7 μM (72h) Cytotoxicity nih.gov
PYRIND MCF-7 (Breast) 39.7 ± 5.8 μM (72h) Cytotoxicity nih.gov
Naphthalene-pyrazoline 3 A549 (Lung) 0.11 µM EGFR Inhibition tandfonline.com
Naphthalene-pyrazoline 4 MCF-7 (Breast) 0.35 µM HER-2 Inhibition tandfonline.com
Pyrazole Compound 3 Glioblastoma Multiforme (GBM) Significant cell viability reduction GBM Receptor Binding nih.gov

Cytotoxicity Against Human Cancer Cell Lines

Pyrazole derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. Research has shown that these compounds can induce dose- and time-dependent cell toxicity. For instance, a novel pyrazole derivative, PTA-1, was identified as a potent anticancer compound following a screening of a chemical library.

Studies have quantified the cytotoxic potency of various pyrazole analogues through IC50 and GI50 values (the concentration required to inhibit cell growth by 50%). For example, new diphenyl-1H-pyrazoles, such as compounds 8a-c, displayed promising growth inhibitory activity across a panel of 60 cancer cell lines, with full panel GI50 mean values ranging from 2.306 to 2.838 µM. Similarly, pyrazole-indole hybrids 7a and 7b showed excellent inhibition against the HepG2 liver cancer cell line with IC50 values of 6.1 and 7.9 µM, respectively. The cytotoxic activity of pyrazole derivatives has been observed in various cancer types, including breast, lung, colon, liver, and prostate cancer.

CompoundCancer Cell LineActivity (IC50/GI50/EC50)Reference
Compound 8bFull Panel (60 lines)2.306 µM (GI50)
Compound 8cFull Panel (60 lines)2.770 µM (GI50)
Compound 8aFull Panel (60 lines)2.838 µM (GI50)
Compound 3fMDA-MB-468 (Breast)14.97 µM (IC50 at 24h)
Compound 7aHepG2 (Liver)6.1 µM (IC50)
Compound 7bHepG2 (Liver)7.9 µM (IC50)
Compound 2A549 (Lung)220.20 µM (EC50)
TOSINDMDA-MB-231 (Breast)17.7 µM (IC50 at 72h)
PYRINDMCF7 (Breast)39.7 µM (IC50 at 72h)

Enzyme Inhibition in Cancer Pathways (e.g., Kinases, CDK)

A critical mechanism behind the anticancer activity of pyrazole analogues is their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases. The cell cycle is regulated by cyclin-dependent kinases (CDKs), and deregulation of this cycle is a fundamental step in tumor development. Consequently, CDK2 has become an important target for anticancer therapies.

Numerous studies have identified pyrazole derivatives as potent inhibitors of CDKs. For example, a series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors, with compound 9 exhibiting the strongest inhibition with an IC50 value of 0.96 µM. Other analogues have also shown potent inhibition against various CDK isoforms, including CDK1, CDK4, and CDK7. Beyond CDKs, pyrazole-based compounds have been developed as inhibitors for other crucial kinases in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase, Pim kinases, and Protein Kinase C-ζ (PKCζ).

CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Reference
Compound 9CDK2/cyclin A20.96 µM (IC50)
Compound 7dCDK2/cyclin A21.47 µM (IC50)
Compound 7aCDK2/cyclin A22.0 µM (IC50)
Compound 4CDK2/cyclin A23.82 µM (IC50)
Compound 15CDK20.005 µM (Ki)
Compound 14CDK20.007 µM (Ki)
Compound 9cCDK229.31 nM (IC50)
Compound 5hEGFR-Tyrosine Kinase229.4 nM (IC50)

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key strategy for effective cancer therapy. Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. One significant pathway involves the inhibition of the anti-apoptotic protein Bcl-2. By targeting Bcl-2, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3.

Another identified mechanism is the generation of reactive oxygen species (ROS). The pyrazole analogue 3f was found to provoke apoptosis in triple-negative breast cancer cells, a process accompanied by an elevated level of ROS and increased caspase 3 activity. Furthermore, these compounds can induce cell cycle arrest, another hallmark of apoptosis. Studies using flow cytometry revealed that treatment with pyrazole derivatives can cause cell cycle arrest at the G1, S, or G1/S phases, ultimately leading to apoptotic cell death. This process is often confirmed by observing DNA fragmentation and the cleavage of proteins like poly(ADP-ribose) polymerase (PARP).

Antidiabetic Activity and Hypoglycemic Effects

Beyond their anticancer properties, pyrazole derivatives have been extensively investigated for their potential in managing diabetes. Numerous studies have reported the significant hypoglycemic (blood glucose-lowering) activity of various pyrazole-based compounds in preclinical models.

For instance, a series of 1,5-diaryl pyrazole derivatives were evaluated for their in vivo hypoglycemic effects, with one compound demonstrating a remarkable 64% reduction in plasma glucose. In another study, a pyrazole derivative caused a 30.4% decrease in glucose content, which was more significant than the effect of the reference medicine, pioglitazone (B448) (23.9%). The anti-hyperglycemic activity of these compounds is often attributed to their ability to modulate key enzymes and pathways involved in glucose metabolism. The introduction of specific functional groups, such as methyl and carboxylate groups, into the pyrazole scaffold has been shown to result in a more prolonged and deeper hypoglycemic effect.

Compound Type/NameObserved EffectKey FindingReference
1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acidHypoglycemic30.4% decrease in glucose content.
1,5-diaryl pyrazole (Compound 453)Hypoglycemic64% reduction in plasma glucose.
Thiophene and pyrazole heterocycles (Compound 23a)α-amylase inhibition34% inhibition at 1 mg/ml.
1,3,5-trisubstituted-thiohydantoins (Compound 5a)α-glucosidase inhibitionIC50 of 5.76 µg/mL, comparable to Acarbose.
1-substituted 3,5-dimethylpyrazolesHypoglycemicPotent hypoglycemic activity observed.

Modulation of Metabolic Pathways

The antidiabetic effects of pyrazole compounds are rooted in their ability to interact with and modulate various components of metabolic pathways. A primary mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, pyrazole derivatives can slow down the digestion and absorption of carbohydrates, thereby reducing post-meal blood glucose spikes.

Furthermore, pyrazole-containing compounds have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin (B1656795) hormones responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-4 enhances insulin release and improves glucose control. Other metabolic targets for pyrazole derivatives include glucokinase (as activators), sodium-glucose co-transporters (SGLT-1 and SGLT-2) (as inhibitors), and glycogen (B147801) synthase kinase-3beta (GSK-3β) (as inhibitors), highlighting the diverse ways these compounds can influence glucose regulation. Some pyrazolines have also been shown to enhance glucose uptake in peripheral tissues, further contributing to their antidiabetic potential.

Antiviral Activity

The broad biological profile of pyrazole derivatives also includes significant antiviral activity against a range of viruses. Research has demonstrated the efficacy of these compounds against human immunodeficiency virus (HIV), herpes simplex virus (HSV-1), Newcastle disease virus (NDV), and various coronaviruses.

In the context of the global threat posed by coronaviruses, pyrazole derivatives bearing a hydroxyquinoline scaffold have been investigated as potential antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E. These studies revealed promising antiviral activity, with some compounds exhibiting potent inhibition of SARS-CoV-2 at low concentrations. Similarly, pyrano[2,3-c]pyrazole derivatives were identified as a novel class of effective inhibitors against human coronavirus 229E. The antiviral spectrum also extends to other viral families, with certain 3-methyl-1,5-diphenyl-1H-pyrazole derivatives showing strong activity against herpes simplex virus type-1.

Inhibition of Viral Replication Rates

A key aspect of the antiviral action of pyrazole derivatives is their ability to inhibit viral replication. Studies focusing on the mechanism of action have shown that these compounds can interfere with the viral life cycle, leading to a reduction in the production of new virus particles. For example, specific pyrano[2,3-c]pyrazole congeners demonstrated substantial antiviral action during the replication phase of human coronavirus 229E, with reduction percentages in viral load reaching up to 82.2%.

The inhibition of viral replication by pyrazole compounds has also been observed against Newcastle disease virus, where a decrease in the hemagglutination (HA) titer compared to the virus control was indicative of replication inhibition. For influenza viruses, triazolyl derivatives have been shown to have inhibitory effects on replication. This ability to disrupt a fundamental process in the viral life cycle underscores the potential of pyrazole-based compounds as effective antiviral therapeutics.

Enzyme Inhibition Studies

The therapeutic potential of pyrazole-based compounds is often linked to their ability to selectively inhibit specific enzymes involved in various physiological and pathological processes. Analogues of this compound have been the subject of numerous investigations to determine their inhibitory activity against several key enzyme targets.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in areas like autoimmune diseases and malaria. nih.govmedchemexpress.com The pyrimidine pool's depletion through DHODH inhibition presents a viable therapeutic strategy. nih.gov Research has demonstrated that pyrazole derivatives can act as inhibitors of DHODH. researchgate.netebi.ac.uk

A study focused on 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives as inhibitors of human DHODH, using a measles virus replication assay to guide the structure-activity relationship study. nih.govacs.org This work led to the identification of highly active compounds, including 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which proved to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide. nih.gov The inhibitory action of this compound was confirmed through various in vitro enzymatic and cell-based assays. ebi.ac.uknih.gov

Furthermore, some pyrazole derivatives have been investigated as potential inhibitors of Plasmodium falciparum DHODH (Pf-DHODH), the enzyme from the malaria parasite, highlighting the scaffold's potential in developing antimalarial agents. researchgate.net

Compound Analogue StructureTarget EnzymeKey FindingsReference
2-(3-alkoxy-1H-pyrazol-1-yl)azinesHuman DHODHInhibited measles virus replication via DHODH inhibition. nih.govacs.org
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineHuman DHODHDemonstrated higher activity than reference inhibitors brequinar and teriflunomide. nih.gov
General Pyrazole AnaloguesPlasmodium falciparum DHODH (Pf-DHODH)Screening studies identified pyrazole analogues with inhibitory activity against Pf-DHODH. researchgate.net

Carbonic Anhydrase (CA) Enzyme Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a role in numerous physiological processes, and their inhibitors are used therapeutically for conditions like glaucoma and epilepsy. tandfonline.comnih.govresearchgate.net Pyrazole derivatives have emerged as a potent class of CA inhibitors. tandfonline.comtandfonline.com

Studies on newly synthesized pyrazole derivatives reported effective inhibition profiles against human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.comtandfonline.com The inhibition constants (Kᵢ) for these compounds were found to be in the low nanomolar range, indicating strong inhibitory potential. tandfonline.comtandfonline.com For instance, a series of ten pyrazole and chalcone (B49325) compounds showed Kᵢ values ranging from 5.13 to 16.9 nM for hCA I and from 11.77 to 67.39 nM for hCA II. tandfonline.comtandfonline.com

Another series of pyrazole-based benzene (B151609) sulfonamides was evaluated against hCA II, hCA IX, and hCA XII. rsc.org Several derivatives in this series were found to be more active than the standard inhibitor, acetazolamide. rsc.org Specifically, compound 4k showed submicromolar inhibition of hCA II (IC₅₀ = 0.24 µM), compound 4j was a potent inhibitor of hCA IX (IC₅₀ = 0.15 µM), and compound 4g strongly blocked hCA XII activity (IC₅₀ = 0.12 µM). rsc.org

Compound SerieshCA I Kᵢ (nM)hCA II Kᵢ (nM)Reference
Pyrazole derivatives (1-10)5.13 - 16.911.77 - 67.39 tandfonline.comtandfonline.com
Compound AnalogueTarget IsoformIC₅₀ (µM)Reference
4khCA II0.24 ± 0.18 rsc.org
4jhCA IX0.15 ± 0.07 rsc.org
4ghCA XII0.12 ± 0.07 rsc.org

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. mdpi.com Their selective inhibition is a key strategy in the treatment of depression (MAO-A) and neurodegenerative disorders (MAO-B). nih.gov Pyrazoline, a dihydro derivative of pyrazole, is a well-known scaffold for developing MAO inhibitors. nih.gov

A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated high activity against both MAO-A and MAO-B isoforms, with Kᵢ values in the nanomolar range. acs.org For MAO-A, Kᵢ values were between 4 and 27 nM, while for MAO-B, they ranged from 1.5 to 50 nM. acs.org Similarly, another study on pyrazoline derivatives reported compounds with potent and selective inhibition of human MAO-A (hMAO-A). nih.gov Compound 7 from this series, featuring a tosyl group, was a particularly potent hMAO-A inhibitor with a Kᵢ value of 0.06 µM and a high selectivity index. nih.gov

Further research on ethyl and phenyl carbamate (B1207046) derivatives of pyrazoline found that all tested compounds were selective towards MAO-A. nih.gov Phenyl carbamates were generally more potent than their ethyl counterparts. nih.gov Compound 3f in this series was as potent as the standard drug Moclobemide (Kᵢ MAO-A; ~5 nM) but showed a superior selectivity index. nih.gov

Compound Series / AnalogueTarget IsoformInhibition Constant (Kᵢ)SelectivityReference
1-Thiocarbamoyl-3,5-diaryl-pyrazolinesMAO-A4 - 27 nMActive against both isoforms acs.org
1-Thiocarbamoyl-3,5-diaryl-pyrazolinesMAO-B1.5 - 50 nMActive against both isoforms acs.org
Compound 7 (with tosyl group)hMAO-A0.06 ± 0.003 µMSelective for hMAO-A (SI = 1.02 × 10⁻⁵) nih.gov
Compound 3f (phenyl carbamate)MAO-A4.96 ± 0.21 nMHighly selective for MAO-A (SI = 8.86 × 10⁻⁵) nih.gov
Moclobemide (Standard)MAO-A5.01 ± 0.13 nMSelective for MAO-A nih.gov

Antioxidant Potential

Pyrazole derivatives are recognized for their antioxidant properties, which are often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov The capacity of these compounds to scavenge free radicals is a key measure of their antioxidant potential. researchgate.net

The antioxidant activity of various pyrazole analogues has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In one study, a pyrazole-based sulfonamide derivative with dichloro substitution (4e ) exhibited excellent antioxidant activity, with 92.64% inhibition in the DPPH assay, comparable to the standard ascorbic acid (96.69%). nih.gov Other analogues with chloro substitutions also showed significant activity. nih.gov

Another investigation into new mono- and bis-pyrazole derivatives assessed their antioxidant power using both DPPH and ferric-reducing antioxidant power (FRAP) assays. mdpi.com The results indicated that the radical scavenging efficiency and reducing ability of the synthesized compounds increased with concentration. mdpi.com One derivative, O4 , showed the highest free radical scavenging activity, reaching 80.72% inhibition at 1000 µg/mL, which was close to the standard butylated hydroxytoluene (BHT) at 83.04%. mdpi.com The pyrazole scaffold is considered an important pharmacophore for developing agents with significant antioxidant activity. nih.govmdpi.com

Compound AnalogueAssay% Inhibition / ActivityStandard Compound (% Inhibition)Reference
4e (dichloro substitution)DPPH92.64%Ascorbic Acid (96.69%) nih.gov
4bDPPH63.14%Ascorbic Acid (96.69%) nih.gov
4dDPPH72.25%Ascorbic Acid (96.69%) nih.gov
O4DPPH (at 1000 µg/mL)80.72 ± 3.23%BHT (83.04 ± 2.20%) mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For pyrazole derivatives, SAR explorations have provided valuable insights into how structural modifications influence their interactions with biological targets. nih.govmdpi.com Key factors determining the biological activity of pyrazole derivatives include the balance between hydrophobic and hydrophilic substituents, electronic effects of substituents (electron-donating vs. electron-withdrawing), steric factors, and the specific position of substitution on the pyrazole ring. researchgate.net

Influence of Substituents on Biological Activity

The nature and position of substituents on the pyrazole core and its associated phenyl rings significantly dictate the biological activity and selectivity of the analogues. researchgate.netnih.govrsc.org

For Dihydroorotate Dehydrogenase (DHODH) Inhibition: In the 2-(3-alkoxy-1H-pyrazol-1-yl)azine series, modifications at position 5 of the pyrazole ring were critical. nih.gov The introduction of a cyclopropyl (B3062369) group at this position led to a marked improvement in antiviral effect (a proxy for DHODH inhibition), whereas a 3-methyl substituent resulted in only a weak effect. nih.gov This suggests that small, rigid cyclic structures at this position are favorable for activity.

For Carbonic Anhydrase (CA) Inhibition: In the study of pyrazole-based benzene sulfonamides, the SAR was focused on the various scaffolds attached to the phenyl rings at positions 3 and 5 of the pyrazole core. rsc.org The presence of a fluorine substituent along with a hydroxyl group on the phenyl ring at position 3 of the pyrazole resulted in compounds with potent inhibitory activity against hCA II, hCA IX, and hCA XII. rsc.org In another series, replacing hydrophilic groups like -NH₂ or -OH with substituents such as -Br or -CH₃ on the phenyl ring had a negligible effect on the observed activity against hCA I, suggesting that for this isoform, these specific hydrophilic interactions may not be the primary drivers of binding affinity. nih.gov

For Monoamine Oxidase (MAO) Inhibition: For pyrazoline-based MAO inhibitors, the substituents on the aryl rings and the group at the N-1 position are crucial for potency and selectivity. In one series, phenyl carbamates at the N-1 position were found to be better MAO-A inhibitors than the corresponding ethyl carbamates. nih.gov The presence of a third aromatic ring system attached to the pyrazoline core was also found to increase both the potency and selectivity towards the hMAO-A isoform. researchgate.net The bulkiness of the substitution on the aryl rings also appears to determine the inhibitory potency of these compounds. nih.gov The benzylidene substituent has also been noted to remarkably influence the anti-inflammatory potency of certain pyrazole derivatives. mdpi.com

Halogen Bonding Effects

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is increasingly recognized for its role in modulating protein-ligand interactions and influencing the biological activity of drug candidates. In the context of pyrazole derivatives, the strategic introduction of halogen atoms can lead to enhanced potency and selectivity for their biological targets.

Research into pyrazoline analogues as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders, has demonstrated the significant impact of halogen substitution. Halogen substitutions on a phenyl ring attached to the pyrazoline core were found to confer potent MAO-B inhibition mdpi.com. The inhibitory potency was observed to be dependent on the nature of the halogen, with the order of activity being -F > -Cl > -Br > -H. This suggests that the electronegativity and size of the halogen atom play a crucial role in the interaction with the enzyme's active site mdpi.com.

Specifically, the fluorine-substituted analogue, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, displayed the highest potency and selectivity for MAO-B mdpi.com. This enhanced activity can be attributed to the ability of the fluorine atom to form favorable halogen bonds with acceptor groups within the enzyme's binding pocket, thereby stabilizing the ligand-protein complex. Molecular dynamics studies support this, indicating a good binding affinity and stability for the halogenated compound within the active site mdpi.com.

In a different class of pyrazole derivatives, the introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, at the 3-position of the pyrazole ring led to a decrease in efficacy against N-acylethanolamine-hydrolyzing acid amidase (NAAA) acs.org. Conversely, studies on other heterocyclic compounds have shown that halogen atoms can contribute to passive diffusion through cell membranes by modulating lipophilicity nih.gov. Furthermore, research on indole-pyrazole hybrids has indicated that the presence of halogens can increase hemolytic activity, highlighting the diverse and sometimes context-dependent effects of halogenation mdpi.com.

The following table summarizes the MAO-B inhibitory activity of a series of halogenated pyrazoline analogues, illustrating the effect of different halogen substituents.

CompoundSubstituent (X)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B
EH1-H> 10> 3.5
EH6-Cl0.179> 55.8
EH7-F0.063133.0
EH8-Br0.23118.6

Data sourced from a study on halogenated pyrazolines as selective monoamine oxidase-B inhibitors mdpi.com.

Lipophilicity and Membrane Permeability Modulation

The lipophilicity of a molecule is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, it plays a pivotal role in a drug's ability to permeate biological membranes. The modulation of lipophilicity through structural modifications, such as halogenation, is a common strategy in drug design.

Halogenation is a well-established method to increase the lipophilicity of a compound, which in turn can enhance its ability to cross cell membranes. A study quantifying the effects of replacing a hydrogen atom with chlorine or a trifluoromethyl group found a significant increase in the free energy of partitioning into a lipid membrane nih.gov. This enhancement of lipophilicity directly correlated with an increased permeability coefficient, with the trifluoromethyl group having a more pronounced effect than chlorine nih.gov.

In the context of pyrazole derivatives, computational and experimental studies on aryl-substituted pyrazolones have shown that the presence of fluorine enhances the absorption rate by increasing lipid solubility, which leads to improved pharmacological activity doi.org. This is consistent with the general understanding that fluorine substitution can favorably modulate a compound's lipophilicity.

A parallel artificial membrane permeability assay (PAMPA) conducted on a series of halogenated pyrazolines confirmed their potential for central nervous system (CNS) bioavailability. The study revealed that all halogenated derivatives exhibited higher CNS permeability compared to their unsubstituted counterpart mdpi.com. This indicates that the introduction of halogens effectively increases the lipophilicity of the pyrazoline scaffold, facilitating its passage across the blood-brain barrier.

While increasing lipophilicity generally improves membrane permeability, it is important to note that an optimal range exists. In a study of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives, compounds with LogP values (a measure of lipophilicity) in the range of 4.12-6.80 showed inhibitory effects on the growth of A549 lung cancer cells nih.gov. This suggests that for this particular scaffold and biological target, a certain level of lipophilicity is required for activity.

The table below presents the permeability data for the same series of halogenated pyrazolines, demonstrating the impact of halogenation on their ability to cross a simulated blood-brain barrier.

CompoundSubstituent (X)Permeability (Pe) (10⁻⁶ cm/s)
EH1-H14.13
EH6-Cl14.56
EH7-F14.48
EH8-Br14.51

Data from a parallel artificial membrane permeability assay (PAMPA) for halogenated pyrazolines mdpi.com.

In contrast to the enhancing effects of halogens, the introduction of a methoxy (B1213986) group at the 3-position of a pyrazole ring, as seen in the parent compound of interest, was found to result in a complete loss of inhibitory activity against NAAA acs.org. This highlights the nuanced and often unpredictable effects of substituent changes on biological activity, where factors beyond simple lipophilicity, such as electronic effects and specific steric interactions, play a crucial role.

Applications in Medicinal Chemistry and Drug Discovery Featuring 3 Methoxy 5 Methyl 1h Pyrazole Scaffolds

Lead Compound Identification and Optimization

Lead identification is the process of finding chemical compounds that show biological activity against a specific drug target, which are then modified during lead optimization to improve their properties. danaher.com The pyrazole (B372694) scaffold is frequently identified as a promising starting point in drug discovery campaigns. researchgate.netresearchgate.net The optimization process involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.com

Strategies for optimizing lead compounds often involve the direct chemical manipulation of functional groups. danaher.com For a scaffold like 3-methoxy-5-methyl-1H-pyrazole, the methoxy (B1213986) and methyl groups, along with the nitrogen atoms of the pyrazole ring, offer sites for modification to explore structure-activity relationships (SAR). For example, studies on other pyrazole series have shown that introducing or altering such small substituents can significantly impact biological activity and selectivity. acs.orgnih.gov However, specific research literature detailing the identification of this compound as a lead compound and its subsequent optimization for a particular therapeutic target is not extensively documented in the available search results.

Design and Synthesis of Novel Pyrazole-Based Therapeutic Agents

The design of new therapeutic agents often involves leveraging known pharmacophores and applying medicinal chemistry strategies like hybridization, where different bioactive scaffolds are combined into a single molecule. nih.gov The pyrazole nucleus is a highly versatile building block in this regard. mdpi.com Structure-activity relationship studies on various pyrazole derivatives have shown that appropriate substitutions at different positions on the ring can greatly enhance anticancer efficacy and tumor selectivity, among other activities. nih.govrsc.org

The synthesis of pyrazole derivatives is well-established, with numerous methods reported, including the condensation of β-diketones with hydrazines. rsc.orgjmchemsci.com For instance, novel fused pyrazole derivatives can be synthesized from 3-methyl-5-pyrazolone, which is prepared by treating ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303). jmchemsci.com While these general methodologies are applicable, specific reports focused on the design and large-scale synthesis of novel therapeutic agents derived explicitly from the this compound scaffold are not prominent in the searched literature.

Target Identification and Validation

A critical step in drug discovery is identifying and validating the biological target (e.g., a protein or enzyme) with which a drug molecule interacts to produce its therapeutic effect. This can be achieved through a variety of techniques, including affinity purification and proteomic analysis. nih.gov

For the broader class of pyrazole and pyrazolone (B3327878) compounds, specific targets have been successfully identified. For example, a class of pyrazolone-based protein aggregation inhibitors developed for amyotrophic lateral sclerosis (ALS) was found to directly interact with and target the 14-3-3-E and 14-3-3-Q protein isoforms. nih.gov This was confirmed using methods like photoaffinity labeling and cellular thermal shift assays (CETSA). nih.gov However, for the specific compound this compound, dedicated studies to identify and validate its precise molecular targets are not detailed in the available scientific literature.

Ligand Design for Specific Receptors and Enzymes

Once a target is validated, medicinal chemists design ligands—molecules that bind to the target—to modulate its activity. The pyrazole scaffold has proven to be particularly suitable for designing inhibitors for various enzymes, including protein kinases and metalloproteases. nih.govnih.gov Structure-based drug design, which utilizes the 3D structure of the target, allows for the rational design of potent and selective inhibitors.

For example, extensive structure-activity relationship (SAR) studies have been conducted on pyrazole-based inhibitors of meprin α and β, a class of metalloproteases. nih.gov These studies explored how different substituents at various positions on the pyrazole ring influence binding affinity and selectivity. nih.gov While the pyrazole core serves as an excellent scaffold for such design efforts, specific research detailing the design of ligands derived from this compound for particular receptors or enzymes is not available in the reviewed search results.

Clinical Relevance of Pyrazole-Containing Drugs

The clinical success of pyrazole-containing molecules underscores the importance of this scaffold in medicine. nih.gov Numerous drugs incorporating a pyrazole ring have received FDA approval and are used to treat a wide range of diseases. researchgate.net These compounds target various pathways and demonstrate the therapeutic versatility of the pyrazole core. frontiersin.orgnih.gov

Several of the most successful pyrazole-containing drugs are kinase inhibitors used in oncology. nih.gov The presence of the pyrazole ring is a key feature in drugs like Crizotinib, Ruxolitinib, and Erdafitinib. researchgate.netnih.gov It is important to note, however, that while the pyrazole scaffold is of high clinical relevance, no currently marketed drugs appear to be direct derivatives of this compound. The clinical significance of this specific compound has not yet been established.

Table 1: Examples of Clinically Approved Pyrazole-Containing Drugs

Drug NameTherapeutic AreaMechanism of Action
Celecoxib (B62257) Anti-inflammatorySelective COX-2 Inhibitor
Ruxolitinib Oncology, MyelofibrosisJanus Kinase (JAK1/JAK2) Inhibitor
Crizotinib Oncology (Lung Cancer)ALK and ROS1 Kinase Inhibitor
Erdafitinib Oncology (Bladder Cancer)Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor
Sildenafil Erectile DysfunctionPDE5 Inhibitor
Axitinib Oncology (Kidney Cancer)VEGFR and Kinase Inhibitor
Baricitinib Rheumatoid ArthritisJanus Kinase (JAK) Inhibitor
This table lists examples of drugs containing a pyrazole moiety to illustrate the clinical relevance of the general scaffold. nih.govresearchgate.netfrontiersin.orgnih.gov

Future Research Directions and Emerging Paradigms for 3 Methoxy 5 Methyl 1h Pyrazole

Advanced Synthetic Methodologies and Process Optimization

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards more efficient, environmentally friendly, and regioselective methods. researchgate.netacs.org For 3-methoxy-5-methyl-1H-pyrazole, future research will likely focus on moving beyond traditional condensation reactions of β-diketones with hydrazine (B178648). researchgate.netresearchgate.net

Advanced methodologies that warrant exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the product, offer high atom economy and efficiency. researchgate.net Developing an MCR for this compound could streamline its production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. enamine.net Applying flow chemistry to the synthesis of this pyrazole could be a major step in process optimization.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Sonogashira cross-coupling can be used to construct the pyrazole core from appropriate precursors, allowing for diverse functionalization. nih.gov

Regiocontrolled Synthesis: Gaining precise control over the position of substituents is crucial. Methodologies using specific starting materials, such as trichloromethyl enones, allow for the selective synthesis of specific regioisomers, a strategy that could be adapted for this compound. acs.org

Process optimization will be critical for making the synthesis of this compound and its derivatives economically viable and sustainable.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

Methodology Advantages Disadvantages Potential for this compound
Traditional Condensation Simple, well-established Can lack regioselectivity, may require harsh conditions Baseline method, suitable for initial lab-scale synthesis
Multicomponent Reactions High efficiency, atom economy, reduced waste Requires careful optimization of reaction conditions High potential for developing green and efficient large-scale synthesis
Flow Chemistry Excellent process control, enhanced safety, scalability High initial equipment cost Ideal for industrial production and optimization of reaction yields

| Cross-Coupling Reactions | High regioselectivity, versatile for creating derivatives | Requires expensive catalysts, sensitive to impurities | Excellent for creating a library of functionally diverse analogs |

Deeper Mechanistic Insights into Biological Activity

Pyrazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.gov However, the specific mechanisms of action are often complex and not fully elucidated for individual compounds. A key future direction for this compound is to move from broad activity screening to a deep, mechanistic understanding of its biological effects.

Future research should focus on:

Target Identification: Identifying the specific proteins, enzymes, or receptors that this compound interacts with. This could involve techniques like affinity chromatography and proteomics.

Enzyme Inhibition Studies: Many pyrazoles act as enzyme inhibitors. researchgate.net For instance, if the compound shows anti-inflammatory properties, studies could investigate its effect on cyclooxygenase (COX) enzymes. If it displays anticancer activity, its impact on protein kinases could be a focus. researchgate.netresearchgate.net

Gene Expression Analysis: Investigating how the compound alters gene expression in cells can provide clues about the cellular pathways it affects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogs of this compound and testing their biological activity can help identify the key structural features responsible for its effects. researchgate.net

Novel Therapeutic Targets and Applications

The established biological activities of the pyrazole core suggest numerous therapeutic avenues for this compound. nih.gov Future research can build upon this foundation to explore novel applications.

Potential emerging therapeutic areas include:

Neurodegenerative Diseases: Some pyrazole compounds have been investigated as inhibitors of monoamine oxidase (MAO), which is a target in the treatment of Parkinson's and Alzheimer's diseases. nih.gov Investigating the potential of this compound as a neuroprotective agent is a promising avenue.

Metabolic Disorders: Pyrazoline derivatives have been explored as cannabinoid CB1 receptor antagonists for treating obesity. nih.gov This suggests that the pyrazole scaffold could be modified to target receptors involved in metabolic regulation.

Antiviral Agents: The papain-like protease (PLpro) of SARS-CoV-2 has been identified as a key enzyme for viral replication, and pyrazole-based compounds have been discovered as potential inhibitors. nih.gov This highlights the potential for developing this compound derivatives as broad-spectrum antiviral drugs.

Table 2: Potential Therapeutic Targets for this compound

Therapeutic Area Potential Molecular Target Rationale
Oncology Protein Kinases, EGFR Pyrazole scaffold is common in kinase inhibitors used in cancer therapy. researchgate.netresearchgate.net
Inflammation Cyclooxygenase (COX) enzymes Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. nih.gov
Neurodegeneration Monoamine Oxidase (MAO) Pyrazole derivatives have shown inhibitory activity against MAO-A. nih.gov
Infectious Diseases Viral Proteases (e.g., SARS-CoV-2 PLpro) Pyrazole amides have been identified as inhibitors of viral proteases. nih.gov

| Metabolic Disorders | Cannabinoid Receptor 1 (CB1) | Diarylpyrazoline derivatives are known potent CB1 receptor antagonists. nih.gov |

Computational Drug Design and Virtual Screening

Computational methods are powerful tools for accelerating the drug discovery process. openmedicinalchemistryjournal.comnih.gov For this compound, these in silico techniques can guide the synthesis of new derivatives with enhanced activity and selectivity.

Key computational approaches include:

Virtual Screening: Large libraries of chemical compounds can be computationally screened against a specific biological target to identify potential "hits." nih.govopenmedicinalchemistryjournal.com This can be used to explore the therapeutic potential of derivatives of this compound.

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. researchgate.net It can be used to understand the binding mode of this compound and to design modifications that improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model for a series of this compound analogs could predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target, providing deeper insights into the stability and nature of the interaction. researchgate.net

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. semanticscholar.org

Exploration in Niche Material Science Applications

While the primary focus for pyrazoles has been in pharmaceuticals, their unique chemical properties also make them attractive for material science. Future research could establish novel applications for this compound in this domain.

Emerging areas of interest include:

Corrosion Inhibitors: Certain pyrazole derivatives have demonstrated the ability to inhibit the corrosion of metals like iron in acidic environments. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate with the metal surface, forming a protective layer. The potential of this compound in this application warrants investigation.

Sensors: Pyrazole-based compounds have been used to create thin films for the optical detection of hazardous gases like sulfur dioxide (SO2). researchgate.net The specific functional groups on the pyrazole ring can influence its sensitivity and selectivity towards different analytes, suggesting that this compound could be tailored for specific sensing applications.

Organic Electronics: The electron-rich nature of the pyrazole ring makes it a candidate for incorporation into organic semiconductors or ligands in light-emitting materials.

Exploring these niche applications could lead to the development of high-value, non-pharmaceutical products based on the this compound structure.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Sulfur dioxide

Q & A

What are the established synthetic routes for 3-methoxy-5-methyl-1H-pyrazole, and how can reaction conditions be optimized for reproducibility?

Basic Research Focus
The synthesis of this compound typically involves a multi-step sequence starting from hydroxylated pyrazole precursors. A validated method (Figure 1) includes:

Step 1 : Protection of the hydroxyl group in 5-methyl-1H-pyrazol-3-ol via alkylation or silylation.

Step 2 : Methoxylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

Step 3 : Deprotection under mild acidic or hydrolytic conditions to yield the final product .
Key Optimization Parameters :

  • Temperature control during methoxylation (40–60°C) to avoid side reactions.
  • Solvent selection (DMF or THF) for improved solubility of intermediates.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

How can structural elucidation of this compound derivatives be performed using crystallographic and spectroscopic methods?

Basic Research Focus
X-ray Diffraction (XRD) :

  • Single-crystal XRD with SHELXL refinement (e.g., SHELX-2018) provides precise bond lengths, angles, and torsion angles. For example, planar pyrazole rings typically show bond lengths of 1.33–1.38 Å (C–N) and 1.40–1.45 Å (C–C) .
    Spectroscopic Characterization :
  • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while pyrazole C3 and C5 carbons appear at 140–150 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 153.077 for C₆H₈N₂O).

What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) :

  • Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps ~5.0 eV), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
    Molecular Dynamics (MD) :
  • Simulate solvent interactions (e.g., in DMSO or water) to assess stability and aggregation tendencies.

How can researchers resolve contradictions in spectroscopic data for regioisomeric pyrazole derivatives?

Advanced Research Focus
Contradictions often arise in distinguishing this compound from its regioisomers (e.g., 5-methoxy-3-methyl derivatives):

NMR Analysis : Compare coupling patterns (e.g., J₃,5 vs. J₅,3) and NOE correlations to assign substituent positions .

XRD Validation : Resolve ambiguity by crystallizing the compound and refining the structure with SHELXL .

DFT Comparison : Overlay experimental and simulated IR/Raman spectra to confirm vibrational mode assignments .

What methodologies are effective for incorporating this compound into heterocyclic hybrids for functional materials?

Advanced Research Focus
Click Chemistry :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the pyrazole core to triazole or triazolo-thiadiazine hybrids (e.g., 61% yield for triazole-pyrazole hybrids) .
    Condensation Reactions :
  • React with propenones and hydrazines to form pyrazoline derivatives, screened for anti-inflammatory or analgesic activity .

Notes

  • Advanced questions emphasize methodological rigor (e.g., resolving data conflicts, hybrid synthesis).
  • References to SHELXL and DFT ensure alignment with crystallographic and computational best practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.